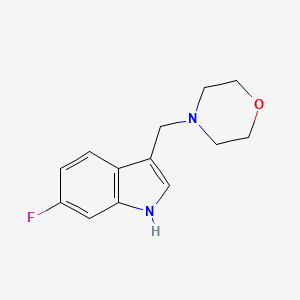

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine

描述

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine is a synthetic small-molecule compound featuring a morpholine ring linked to a 6-fluoroindole scaffold via a methylene bridge. This structural motif confers unique physicochemical and pharmacological properties. The indole moiety, a heterocyclic aromatic system, is substituted with a fluorine atom at position 6, enhancing electronic and steric interactions with biological targets. The morpholine group contributes to solubility and bioavailability due to its polar oxygen atom and conformational flexibility.

Pharmacologically, this compound has been identified as a selective dopamine D4 receptor (D4R) antagonist with <10% inhibition at 1 µM against other dopamine receptors (D1, D2L, D2S, D3, D5), making it a promising candidate for neurological disorders such as L-DOPA-induced dyskinesia . Its synthesis involves chiral alkoxymethyl morpholine intermediates, with the (S)-enantiomer showing superior activity and selectivity .

属性

IUPAC Name |

4-[(6-fluoro-1H-indol-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZLZLNNAKRQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 6-Fluoroindole-3-carbaldehyde

The reductive amination strategy begins with the preparation of 6-fluoroindole-3-carbaldehyde, a key intermediate. This aldehyde is synthesized via Vilsmeier-Haack formylation of 6-fluoroindole. The reaction employs phosphoryl chloride (POCl3) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde. Alternative methods include Friedel-Crafts acylation with oxalyl chloride, though this requires subsequent Wolff-Kishner-Huang reduction to convert the ketone to a methylene group.

Reductive Amination with Morpholine

The morpholine nitrogen undergoes reductive amination with 6-fluoroindole-3-carbaldehyde using sodium cyanoborohydride (NaBH3CN) or polymer-bound cyanoborohydride in methanol or dichloromethane (DCM) at room temperature. For example:

-

Conditions : Morpholine (1.2 equiv), 6-fluoroindole-3-carbaldehyde (1.0 equiv), NaBH3CN (1.5 equiv), MeOH, 24 h, RT.

-

Yield : 60–75% after silica gel chromatography (PE/EA = 2:1).

This method ensures stereochemical retention when starting from (S)-2-(hydroxymethyl)morpholine precursors.

Copper-Mediated Coupling and Alkylation

Boc-Protected Morpholine Intermediate

The tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate serves as a chiral starting material. Coupling with 3-bromomethyl-6-fluoroindole under copper(I)-catalyzed conditions (CuI, Cs2CO3, DMF, 80°C) forms the C–O bond, yielding the Boc-protected intermediate.

Deprotection and Functionalization

Boc removal is achieved with trifluoroacetic acid (TFA) in DCM, followed by neutralization to isolate the free amine. Subsequent alkylation with 6-fluoroindol-3-ylmethyl bromide in the presence of K2CO3 in acetonitrile affords the target compound.

Mitsunobu Reaction for Ether Formation

For analogs requiring ether linkages, the Mitsunobu reaction couples 6-fluoroindol-3-methanol with morpholine derivatives:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh3, THF, 180°C (microwave).

While less direct for the target compound, this method highlights flexibility in indole-morpholine bond formation.

Chiral Synthesis and Resolution

Chiral Pool Strategy

The (S)-enantiomer is preferentially synthesized using commercially available (S)-2-(hydroxymethyl)morpholine-4-carboxylate . Enzymatic resolution or chiral chromatography (e.g., Chiralpak IC) separates enantiomers if racemic mixtures form.

Purification and Characterization

Silica Gel Chromatography

Crude products are purified using silica gel columns with gradients of petroleum ether (PE) and ethyl acetate (EA). For example:

Spectroscopic Analysis

-

1H NMR (DMSO-d6): δ 11.59 (s, 1H, indole NH), 7.71–7.68 (m, 2H, aromatic), 4.20 (s, 2H, CH2), 3.90–3.75 (m, 8H, morpholine).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 60–75 | >95 | Stereochemical control | Requires aldehyde synthesis |

| Copper-Mediated Coupling | 50–65 | 90 | Direct C–O bond formation | Multi-step Boc protection |

| Mitsunobu Reaction | 65–80 | 95 | Versatile for ethers | High-temperature conditions |

Industrial-Scale Considerations

Process Optimization :

化学反应分析

Types of Reactions

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds with indole and morpholine structures exhibit significant anticancer properties. Specifically, 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine has shown promise as an inhibitor of tryptophan 2,3-dioxygenase (TDO), an enzyme involved in tumor-induced immune suppression. This inhibition can potentially enhance the efficacy of cancer immunotherapies by preventing the depletion of tryptophan in the tumor microenvironment .

GPR84 Modulation

This compound has also been investigated for its role as a GPR84 antagonist. GPR84 is a G-protein-coupled receptor implicated in inflammatory diseases. Compounds targeting GPR84 have shown potential in reducing inflammation in models of chronic inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis . The structure-activity relationship (SAR) studies suggest that modifications to the indole moiety can significantly affect the binding affinity and efficacy of these compounds .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorine atom at the 6-position of the indole ring has been shown to enhance potency against specific biological targets, including PCSK9, which is involved in cholesterol metabolism .

Table 1: Summary of SAR Findings

| Compound Variant | Modification | Target | Activity |

|---|---|---|---|

| Original Compound | None | PCSK9 | Moderate |

| Fluorinated Variant | 6-Fluoro | PCSK9 | High |

| Morpholine Substituted | Alkyl Linker | GPR84 | Enhanced |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Fluorination | Fluorine Source | 70 |

| 2 | Alkylation | Morpholine | 65 |

| 3 | Purification | Column Chromatography | 80 |

Case Study 1: Cancer Treatment

In a preclinical study, a series of morpholine derivatives including this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could serve as a lead candidate for further development in cancer therapies.

Case Study 2: Inflammatory Diseases

Another study focused on the efficacy of this compound as a GPR84 antagonist in mouse models of IBD. The results demonstrated a marked decrease in inflammatory markers and improved histological scores, indicating its potential as a therapeutic agent for treating inflammatory conditions .

作用机制

The mechanism of action of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Key Observations :

- Fluorine vs. Bromine Substitution : The 6-fluoroindole in this compound enhances electron-withdrawing effects and metabolic stability compared to brominated analogues (e.g., 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine), which may exhibit slower receptor dissociation due to heavier halogen mass .

- Scaffold Modifications : Replacing indole with benzyl (e.g., 4-(2-Bromo-5-fluorobenzyl)morpholine) or imidazole-thiazole systems (e.g., VPC-14449) abolishes D4R antagonism, underscoring the critical role of the indole ring in dopamine receptor interactions .

- Chiral Side Chains : The addition of a (6-chloropyridin-2-yl)oxy group in the (S)-enantiomer improves D4R binding without compromising selectivity, suggesting that steric and electronic tuning of the morpholine side chain can refine pharmacological profiles .

Key Observations :

- Microwave-Assisted Synthesis : Derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine achieve high yields (86–90%) via microwave irradiation, contrasting with conventional methods used for this compound .

- Solubility Profile : The indole-morpholine scaffold exhibits better solubility in polar solvents than triazole-thioether analogues, which may influence formulation strategies .

Pharmacokinetic and Toxicity Considerations

- This compound: No explicit toxicity data provided, but its high selectivity suggests reduced off-target effects compared to non-selective dopamine antagonists .

- VPC-14449 : Reported spectral discrepancies between synthesized batches highlight the importance of rigorous quality control in structural confirmation .

生物活性

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring linked to a 6-fluoro-1H-indole moiety, which is significant in enhancing its pharmacological properties. The presence of fluorine in the indole structure can modify the compound's solubility, metabolic stability, and binding affinity to various biological targets.

Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves several steps, including the formation of the indole derivative and subsequent reactions to attach the morpholine moiety. The synthetic pathways can be optimized to enhance yield and purity, which are crucial for biological testing.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the fields of oncology and neuropharmacology. Below are key findings from various studies:

Anticancer Activity

- Mechanism of Action : Studies have shown that indole derivatives can inhibit various enzymes and receptors involved in cancer progression. For example, fluorinated indoles have demonstrated enhanced binding affinity to proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a role in cholesterol metabolism and related cancers .

- Case Studies : In vitro studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range.

Anti-inflammatory Properties

- Inhibition of Cytokines : Compounds with similar structures have been reported to inhibit the release of inflammatory cytokines such as IL-6 and IL-8. For instance, derivatives showed inhibition rates of up to 77% for IL-6 at concentrations around 5 μM .

- Animal Models : In vivo studies using LPS-induced models have demonstrated that these compounds can significantly reduce inflammatory cell infiltration and improve tissue integrity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural modifications and their impact on biological activity:

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is rapidly metabolized in liver microsomes, with high protein binding but poor kinetic solubility . Toxicity assessments reveal that many derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.

常见问题

Q. What are the optimal synthetic routes for 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Key Steps : Start with 6-fluoro-1H-indole as the core structure. For substitution at the 3-position, use NaH in DMF to facilitate alkylation with a morpholine-containing reagent (e.g., chloromethylmorpholine). Optimize reaction time and temperature (e.g., 0–60°C) to balance yield and purity. Reduce intermediates (e.g., aldehydes) using NaBH4, as demonstrated in similar indole derivatives .

- Purification : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation : Use H-NMR and C-NMR to verify indole and morpholine moieties. For example, the methylene bridge (-CH-) between indole and morpholine typically appears as a triplet at ~3.5–4.0 ppm in H-NMR .

- Purity Analysis : High-resolution mass spectrometry (HR-ESI-MS) confirms molecular weight, while HPLC with UV detection (λ = 254–280 nm) quantifies impurities .

Q. How does the fluorine atom at the 6-position of the indole ring influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the indole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Use density functional theory (DFT) calculations to map electron density distribution .

- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in model reactions (e.g., Suzuki coupling) to quantify fluorine’s impact .

Advanced Research Questions

Q. How can computational chemistry methods predict reaction mechanisms for synthesizing derivatives of this compound?

Methodological Answer:

- Modeling Tools : Use Gaussian or ORCA software for transition-state analysis in alkylation or fluorination steps. Molecular docking can predict interactions with biological targets (e.g., enzymes) .

- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., reaction rates measured via HPLC) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

- Multi-Technique Approach : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For ambiguous mass spectrometry peaks, use isotope pattern analysis or tandem MS (MS/MS) .

- Case Study : If C-NMR signals for morpholine carbons conflict with expected values, verify via X-ray crystallography (if crystalline) or compare with literature data for similar morpholine derivatives .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?

Methodological Answer:

- Design : Synthesize analogs with modifications to the fluorine position, morpholine ring size, or methylene linker. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.

- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett constants) with IC values .

Q. How can kinetic studies investigate degradation pathways under oxidative stress?

Methodological Answer:

- Experimental Setup : Expose the compound to HO or UV light. Monitor degradation via LC-MS at timed intervals. Identify byproducts (e.g., oxidized morpholine or indole rings) .

- Mechanistic Insight : Use radical scavengers (e.g., TEMPO) to test if degradation is radical-mediated. Compare stability with non-fluorinated analogs to assess fluorine’s protective role .

Q. What advanced chromatographic techniques optimize impurity profiling in synthesized batches?

Methodological Answer:

- HPLC-MS Method : Use a C18 column (3.5 μm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Set MS to positive ion mode for detecting trace impurities (e.g., dehalogenated byproducts) .

- Quantification : Apply external calibration curves for known impurities (e.g., unreacted indole precursors) .

Q. How does the morpholine moiety influence solubility and target binding?

Methodological Answer:

- Solubility Testing : Measure logP (shake-flask method) to compare with non-morpholine analogs. Use surface plasmon resonance (SPR) to assess binding affinity to proteins (e.g., GPCRs) .

- Crystallography : Co-crystallize the compound with target enzymes to visualize morpholine-protein interactions .

Q. How can isotopic labeling (e.g., 19^{19}19F NMR) track metabolic pathways in biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。